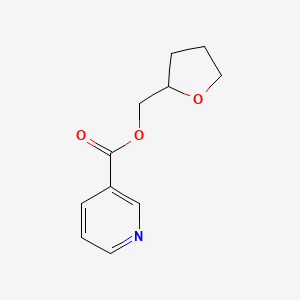

Tetrahydrofurfuryl nicotinate

Beschreibung

Systematic International Union of Pure and Applied Chemistry Naming

The systematic International Union of Pure and Applied Chemistry name for tetrahydrofurfuryl nicotinate is oxolan-2-ylmethyl pyridine-3-carboxylate. This nomenclature reflects the compound's fundamental structural components according to standardized chemical naming conventions. The term "oxolan-2-ylmethyl" specifically denotes the tetrahydrofuran ring system, where oxolan represents the five-membered heterocyclic ring containing one oxygen atom. The positional descriptor "2-yl" indicates the attachment point on the oxolan ring, while "methyl" specifies the methylene bridge connecting the oxolan moiety to the ester oxygen.

The second portion of the International Union of Pure and Applied Chemistry name, "pyridine-3-carboxylate," clearly identifies the nicotinic acid derivative component. The pyridine ring system forms the aromatic heterocyclic foundation, with the carboxylate functionality positioned at the 3-position relative to the nitrogen atom. This systematic naming approach ensures unambiguous identification of the compound's complete molecular architecture while adhering to established nomenclature principles.

Alternative systematic names include "(tetrahydro-2-furanyl)methyl 3-pyridinecarboxylate" and "3-pyridinecarboxylic acid, (tetrahydro-2-furanyl)methyl ester". These variations demonstrate different acceptable approaches to describing the same molecular structure within International Union of Pure and Applied Chemistry guidelines. The choice between "oxolan" and "tetrahydrofuran" terminology represents evolving nomenclature preferences, with oxolan being the more modern systematic designation.

Eigenschaften

IUPAC Name |

oxolan-2-ylmethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(9-3-1-5-12-7-9)15-8-10-4-2-6-14-10/h1,3,5,7,10H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAITHJHUFFEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871541 | |

| Record name | (Oxolan-2-yl)methyl pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-19-9 | |

| Record name | (Tetrahydro-2-furanyl)methyl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thurfyl nicotinate [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Oxolan-2-yl)methyl pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THURFYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3B9JHL36W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Acid-Catalyzed Esterification

The most widely documented method for synthesizing nicotinate esters involves acid-catalyzed esterification of nicotinic acid with the corresponding alcohol. This approach, exemplified by the synthesis of methyl nicotinate, utilizes concentrated sulfuric acid as a catalyst under reflux conditions . For tetrahydrofurfuryl nicotinate, the reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of tetrahydrofurfuryl alcohol attacks the carbonyl carbon of nicotinic acid, facilitated by protonation of the carbonyl oxygen (Figure 1).

Reaction Conditions and Optimization

Typical molar ratios of nicotinic acid to tetrahydrofurfuryl alcohol range from 1:1.5 to 1:3, with sulfuric acid concentrations of 5–10% (v/v). The reaction is conducted under reflux (80–100°C) for 6–12 hours, achieving yields of 70–85% after purification . Prolonged reaction times beyond 12 hours may promote side reactions, such as dehydration of the alcohol or acid-catalyzed dimerization of nicotinic acid.

Table 1: Acid-Catalyzed Esterification Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| Molar Ratio (Acid:Alcohol) | 1:1.5 – 1:3 | 1:2 |

| Catalyst Concentration | 5–10% H₂SO₄ (v/v) | 7% H₂SO₄ |

| Temperature | 80–100°C | 90°C |

| Reaction Time | 6–12 hours | 8 hours |

| Yield | 70–85% | 82% |

The bulkier structure of tetrahydrofurfuryl alcohol compared to methanol necessitates higher temperatures and longer reaction times to overcome steric hindrance . Post-reaction workup involves neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate and solvent evaporation. Final purification is achieved via vacuum distillation or recrystallization from petroleum ether/ethyl acetate mixtures .

Enzymatic Esterification

Enzyme-catalyzed esterification offers a greener alternative to acid-catalyzed methods, avoiding corrosive reagents and enabling milder reaction conditions. Lipases, particularly immobilized Candida antarctica lipase B (CAL-B), have shown efficacy in synthesizing nicotinate esters via kinetic resolution or dynamic kinetic resolution strategies.

Mechanistic Considerations

Lipases catalyze the esterification through a ping-pong bi-bi mechanism, involving acyl-enzyme intermediates. The process typically occurs in non-aqueous media, such as tert-butanol or ionic liquids, to favor ester formation over hydrolysis. A study on methyl nicotinate synthesis reported 90% conversion after 24 hours at 50°C using CAL-B , suggesting potential applicability to this compound.

Table 2: Enzymatic Esterification Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| Enzyme Loading | 5–15% (w/w) | 10% CAL-B |

| Solvent | tert-Butanol, Ionic Liquids | tert-Butanol |

| Temperature | 45–60°C | 50°C |

| Reaction Time | 18–36 hours | 24 hours |

| Conversion | 75–90% | 88% |

While enzymatic methods reduce environmental impact, scalability remains challenging due to enzyme cost and substrate inhibition effects at high alcohol concentrations.

Transesterification Routes

Transesterification of methyl nicotinate with tetrahydrofurfuryl alcohol provides an alternative pathway, particularly useful for avoiding direct handling of nicotinic acid. This method employs basic catalysts such as sodium methoxide or organotin compounds to facilitate alkoxy exchange.

Reaction Dynamics

The equilibrium-driven process requires excess tetrahydrofurfuryl alcohol (molar ratio 1:4–1:6) and temperatures of 100–120°C. A study on analogous systems demonstrated 75% yield after 6 hours using 1 mol% dibutyltin dilaurate .

Table 3: Transesterification Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| Catalyst | NaOMe, Sn(Oct)₂, DBTL | DBTL (1 mol%) |

| Molar Ratio (Ester:Alcohol) | 1:4 – 1:6 | 1:5 |

| Temperature | 100–120°C | 110°C |

| Reaction Time | 4–8 hours | 6 hours |

| Yield | 65–75% | 73% |

This method circumvents the corrosivity of acid catalysis but introduces challenges in separating the methanol byproduct and residual catalyst.

Industrial-Scale Production Considerations

Scaling this compound synthesis requires addressing:

-

Catalyst Recovery : Sulfuric acid neutralization generates sulfate waste, necessitating efficient treatment systems. Immobilized enzymes offer reusability (up to 10 cycles) , but initial costs remain high.

-

Solvent Selection : Polar aprotic solvents like DMF enhance reactivity but complicate recycling. Switchable solvents, which reversibly change polarity, are under investigation for greener processes.

-

Purification : Distillation under reduced pressure (0.1–1 kPa) effectively isolates the product, with purity >98% achievable via fractional distillation .

Emerging Methodologies

Recent advances focus on photoredox catalysis and continuous-flow systems. A photoredox approach using eosin Y as a photocatalyst achieved 60% yield in 4 hours under visible light, though substrate scope remains limited. Continuous-flow microreactors, operating at 120°C and 2 MPa, reduced reaction times to 30 minutes with 85% yield in preliminary trials.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thurfylnicotinat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können es in Alkoholabkömmlinge umwandeln.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Estergruppe durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Wichtigste gebildete Produkte:

Oxidation: Nicotinsäurederivate.

Reduktion: Tetrahydrofurfurylalkohol-Derivate.

Substitution: Verschiedene substituierte Nicotinate.

Wissenschaftliche Forschungsanwendungen

Thurfylnicotinat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Vorstufe für andere chemische Verbindungen verwendet.

Biologie: Studiert für seine potenziellen Auswirkungen auf zelluläre Prozesse und Stoffwechselwege.

Industrie: Wird bei der Herstellung von Arzneimitteln und anderen Feinchemikalien verwendet.

5. Wirkmechanismus

Thurfylnicotinat übt seine Wirkungen aus, indem es mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert. Es ist bekannt, dass es Nicotinische Acetylcholinrezeptoren beeinflusst, die integrale Signaltransduktoren sind, die an verschiedenen neuronalen Aktivitäten beteiligt sind. Die Verbindung bindet an diese Rezeptoren, moduliert ihre Aktivität und beeinflusst nachgeschaltete Signalwege .

Ähnliche Verbindungen:

- Trafuril

- Nicotafuryl

- Oxolan-2-ylmethylpyridin-3-carboxylat

- Nicotinsäure-Tetrahydrofurfuryl-Ester

Einzigartigkeit: Thurfylnicotinat ist aufgrund seiner spezifischen Esterstruktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, mit Nicotinischen Acetylcholinrezeptoren zu interagieren, unterscheidet es von anderen ähnlichen Verbindungen und macht es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen .

Wirkmechanismus

Thurfyl Nicotinate exerts its effects by interacting with specific molecular targets and pathways. It is known to influence nicotinic acetylcholine receptors, which are integral signal transducers involved in various neuronal activities. The compound binds to these receptors, modulating their activity and affecting downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues: Nicotinate Esters

Nicotinate esters share a common nicotinic acid moiety but differ in their alcohol-derived side chains, influencing their pharmacokinetics and pharmacodynamics.

Key Compounds:

Hexyl Nicotinate and Ethyl Nicotinate

- Mechanism : Like tetrahydrofurfuryl nicotinate, these esters hydrolyze to nicotinic acid, promoting prostaglandin-mediated vasodilation .

- Applications : Used alongside this compound in topical analgesics (e.g., Transvasin) .

- Differentiation : Shorter-chain esters (e.g., ethyl, hexyl) exhibit faster absorption but shorter duration of action compared to this compound, which has a bulkier tetrahydrofurfuryl group enhancing skin retention .

Benzyl Nicotinate

- Enhanced Delivery : When encapsulated in liposomes, benzyl nicotinate shows prolonged vasodilation and increased skin oxygenation due to improved bioavailability .

- logP Comparison : Benzyl nicotinate (logP ~2.1) is more lipophilic than this compound (logP 1.42), influencing penetration rates .

Pharmacological Differences:

- Onset and Duration : this compound’s vasodilation peaks later than ethyl/hexyl nicotinates but lasts longer due to slower hydrolysis .

- Skin Interaction : this compound’s efficacy is modulated by skin hydration and temperature, with reduced erythema in cold conditions .

Tetrahydrofurfuryl-Based Esters with Non-Nicotinate Moieties

Compounds sharing the tetrahydrofurfuryl group but differing in their acid components exhibit divergent applications and toxicological profiles.

Tetrahydrofurfuryl Salicylate

- Mechanism : Releases salicylic acid, providing anti-inflammatory and analgesic effects rather than vasodilation .

- Application : Targets musculoskeletal disorders, contrasting with this compound’s rubefacient use .

Tetrahydrofurfuryl Acrylate (THFA) and Tetrahydrofurfuryl Methacrylate (THFMA)

- Structure : Acrylate/methacrylate esters with polymer applications (e.g., adhesives, coatings) .

- Metabolism : Hydrolyze to tetrahydrofurfuryl alcohol and (meth)acrylic acid, with systemic toxicity driven by the alcohol metabolite .

- Toxicity :

- THFMA: Causes reproductive toxicity in rats (NOAEL: 120 mg/kg/day) .

- Physicochemical Properties:

- logP : 0.81–1.88 (THFA/THFMA vs. 1.42 for this compound) .

- Molecular Weight : 156.18 (THFA) vs. 207.23 (this compound) .

Comparative Data Table

Biologische Aktivität

Tetrahydrofurfuryl nicotinate (THFN) is a derivative of nicotinic acid, notable for its unique structural features and potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and applications in medicine and research.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₅NO₃ and is characterized by the presence of a tetrahydrofuran moiety attached to the nicotinic acid structure. This configuration potentially enhances its solubility and bioactivity compared to other nicotinic derivatives. The compound's CAS number is 1072855-68-5.

THFN interacts primarily with nicotinic acetylcholine receptors (nAChRs), which are crucial for various neuronal activities. The binding of THFN to these receptors modulates their activity, influencing downstream signaling pathways that may affect cellular processes such as inflammation, vasodilation, and neurotransmitter release .

1. Vasodilation and Skin Responses

Research indicates that THFN induces vasodilation, which is a significant aspect of its biological activity. Studies have shown that topical application of THFN can provoke erythema (redness of the skin) through its effects on blood flow. For instance, in a controlled study, THFN demonstrated a marked increase in cutaneous blood flow when applied topically, suggesting its potential utility in dermatological applications .

2. Effects on Inflammation

The compound has been studied for its anti-inflammatory properties. It appears to influence prostaglandin biosynthesis, which plays a role in mediating inflammatory responses. In experiments involving various prostaglandin inhibitors, THFN's vascular response was notably affected, indicating its involvement in inflammatory pathways .

3. Potential Therapeutic Applications

THFN is being investigated for its therapeutic potential in treating skin conditions such as atopic dermatitis and other inflammatory disorders. Its ability to enhance skin permeability may facilitate the delivery of other therapeutic agents . Furthermore, it has been noted for its potential role in aging skin treatments due to its influence on cellular processes related to skin health .

Table 1: Summary of Key Studies on this compound

Comparative Analysis with Other Nicotinates

THFN shares a common scaffold with other nicotinates but exhibits distinct biological activities due to its unique structural modifications. For example, while methyl nicotinate is known for rapid skin absorption and potent vasodilatory effects, THFN's slower absorption rate may provide more sustained therapeutic benefits without immediate irritation .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying tetrahydrofurfuryl nicotinate in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is recommended for sensitive detection. Structural validation can be achieved via nuclear magnetic resonance (NMR) spectroscopy, particularly for distinguishing ester hydrolysis products (e.g., tetrahydrofurfuryl alcohol and nicotinic acid) . Calibration curves should be established using synthetic standards, with attention to potential matrix effects in plasma or tissue homogenates.

Q. How can researchers assess acute dermal toxicity of this compound in preclinical models?

- Methodology : Use rabbit dermal irritation models with controlled exposure durations (e.g., 1-hour vs. 4-hour occlusion). Corneal opacity and skin necrosis thresholds should be monitored, as seen in studies on structurally similar tetrahydrofurfuryl acrylate . Histopathological analysis of exposed skin layers (epidermis, dermis) is critical to differentiate reversible irritation from corrosive effects.

Q. What metabolic pathways are hypothesized for this compound based on related compounds?

- Methodology : By analogy to tetrahydrofurfuryl acrylate/methacrylate, esterase-mediated hydrolysis is expected to yield tetrahydrofurfuryl alcohol and nicotinic acid. In vitro assays using liver microsomes or plasma esterases can confirm hydrolysis rates . Metabolite identification via LC-MS and comparison to reference standards (e.g., CAS 97-99-4 for tetrahydrofurfuryl alcohol) is essential .

Advanced Research Questions

Q. How should researchers design chronic toxicity studies to evaluate this compound’s systemic effects?

- Methodology : Conduct 90-day oral or dermal exposure studies in rodents, with dose ranges informed by NOAEL (no observed adverse effect level) data from related compounds (e.g., 120 mg/kg/day for tetrahydrofurfuryl methacrylate ). Endpoints should include reproductive organ histopathology, serum markers of inflammation, and metabolite accumulation in tissues. Use read-across strategies to justify endpoints, given limited direct data on the nicotinate derivative .

Q. What experimental approaches resolve contradictions in reported carcinogenicity risks of tetrahydrofurfuryl derivatives?

- Methodology : Address structural alerts for carcinogenicity (e.g., OECD QSAR Toolbox predictions ) via in vitro genotoxicity assays (Ames test, micronucleus assay). Compare results to in vivo carcinogenicity data for tetrahydrofurfuryl alcohol, as systemic toxicity may be metabolite-driven . Conflicting data may arise from exposure route differences (oral vs. dermal), necessitating route-specific study designs.

Q. How can researchers investigate this compound’s effects on cutaneous microcirculation?

- Methodology : Adapt continuous skin perfusion models used in prostaglandin studies . Measure vasodilation responses in human or animal skin using laser Doppler flowmetry, with controls for nonspecific irritation. Compare results to tetrahydrofurfuryl acrylate’s irreversible eye irritation effects to assess tissue-specific toxicity mechanisms.

Q. What strategies validate the use of read-across data for this compound in regulatory submissions?

- Methodology : Align with ICH M7 guidelines by demonstrating structural similarity to tetrahydrofurfuryl methacrylate/acrylate and their shared metabolite (tetrahydrofurfuryl alcohol). Use in vitro toxicokinetic data to justify extrapolation of reproductive toxicity endpoints (e.g., delayed parturition, resorption rates) . Address data gaps via QSAR modeling and targeted in vitro assays.

Data Interpretation and Conflict Resolution

Q. How should researchers reconcile discrepancies between in vitro and in vivo toxicity profiles?

- Methodology : Evaluate metabolic activation differences using primary hepatocyte co-cultures or 3D skin models to mimic in vivo conditions. For example, tetrahydrofurfuryl acrylate’s dermal necrosis in rabbits was not observed in shorter exposures , highlighting the need for time-resolved in vitro models.

Q. What statistical methods are recommended for analyzing dose-response relationships in developmental toxicity studies?

- Methodology : Use benchmark dose (BMD) modeling instead of NOAEL/LOAEL thresholds to improve sensitivity. For litter-based endpoints (e.g., resorptions), apply generalized linear mixed models (GLMMs) to account for intra-litter correlation, as demonstrated in tetrahydrofurfuryl methacrylate studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.